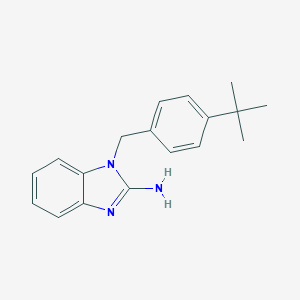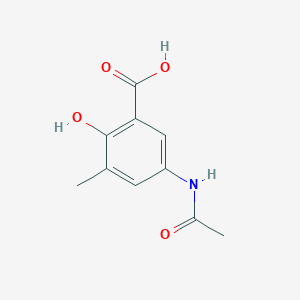
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as MMSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMSP is a pyrimidine derivative that possesses a unique chemical structure that makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is not fully understood. However, studies have shown that it exerts its biological effects by modulating various signaling pathways. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. It also inhibits the activity of MAPKs, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to reduce the levels of oxidative stress markers in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent biological activity at low concentrations, which makes it an attractive candidate for drug development. However, 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It also exhibits some toxicity at high concentrations, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile research. One area of interest is the optimization of its therapeutic potential by identifying its molecular targets and elucidating its mechanism of action. Another area of interest is the development of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile derivatives with improved pharmacokinetic properties and reduced toxicity. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also has potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections, which require further investigation. Overall, 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a promising compound with significant potential for drug development, and further research is needed to fully realize its therapeutic potential.
Synthesemethoden
The synthesis of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction between 3-methoxybenzaldehyde, thiourea, and 2-methylsulfonyl-4,6-dichloropyrimidine in the presence of potassium carbonate. The reaction takes place in ethanol at reflux temperature for several hours. The product is then purified using column chromatography to obtain pure 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C13H11N3O2S |
|---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3O2S/c1-18-9-5-3-4-8(6-9)11-10(7-14)12(17)16-13(15-11)19-2/h3-6H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
HOEDJQPTQOXLOB-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)

![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)

![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)
![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)

![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)